Lobetyol

説明

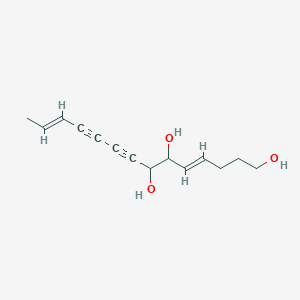

Structure

3D Structure

特性

分子式 |

C14H18O3 |

|---|---|

分子量 |

234.29 g/mol |

IUPAC名 |

(4E,12E)-tetradeca-4,12-dien-8,10-diyne-1,6,7-triol |

InChI |

InChI=1S/C14H18O3/c1-2-3-4-5-7-10-13(16)14(17)11-8-6-9-12-15/h2-3,8,11,13-17H,6,9,12H2,1H3/b3-2+,11-8+ |

InChIキー |

RKOQCMNXJZJWBU-FWTOVJONSA-N |

異性体SMILES |

C/C=C/C#CC#CC(C(/C=C/CCCO)O)O |

正規SMILES |

CC=CC#CC#CC(C(C=CCCCO)O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Lobetyol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol, a polyacetylene compound derived from the roots of plants such as Codonopsis pilosula, has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, spectroscopic data, and biological activities. Detailed experimental protocols for its isolation, purification, and the assessment of its anti-proliferative effects are presented to facilitate further research and development. Furthermore, this guide elucidates the modulatory effects of this compound on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a key mechanism underlying its biological activity. All quantitative data are summarized in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to enhance clarity and understanding.

Physicochemical Properties

This compound is a polyacetylene compound with the IUPAC name (4E,12E)-tetradeca-4,12-dien-8,10-diyne-1,6,7-triol. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₈O₃ | [1] |

| Molecular Weight | 234.29 g/mol | [1] |

| Physical Description | Oil | [2] |

| Melting Point | Not explicitly available in the searched literature. | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [2] |

| Quantitative solubility data is not readily available in the searched literature. |

Spectroscopic Data

The structural elucidation of this compound has been achieved through various spectroscopic techniques. While specific spectra were not available in the search results, the methodologies used for characterization are well-established.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the chemical structure of this compound. These techniques provide detailed information about the hydrogen and carbon framework of the molecule, including the stereochemistry of the double bonds and the positions of the hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. High-resolution mass spectrometry (HR-MS) would provide a precise mass measurement, further validating the molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to identify the presence of chromophores within the this compound molecule. The conjugated system of double and triple bonds in this compound is expected to result in characteristic absorption maxima (λmax) in the UV region.

Biological Activities and Signaling Pathways

This compound has demonstrated significant biological activities, particularly in the context of cancer research. It exhibits anti-proliferative and pro-apoptotic effects in human gastric cancer cells (MKN45) and has been shown to modulate key cellular signaling pathways.

Anti-proliferative and Pro-apoptotic Effects

Studies have indicated that this compound can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. This makes it a compound of interest for the development of novel anti-cancer therapies.

Modulation of the MAPK Signaling Pathway

A key mechanism underlying the biological effects of this compound is its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in the development and progression of cancer. The interaction of this compound with the MAPK pathway is a primary focus of research into its therapeutic potential.

Figure 1. A simplified diagram of the MAPK signaling pathway and potential points of modulation by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation and analysis of this compound, based on established scientific practices.

Isolation and Purification of this compound from Codonopsis pilosula

The following protocol outlines a general procedure for the extraction and purification of this compound from the roots of Codonopsis pilosula.

Figure 2. A general workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The dried and powdered roots of Codonopsis pilosula are extracted with a suitable organic solvent, such as ethanol or methanol, using either maceration or a Soxhlet apparatus.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris, and the filtrate is concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to silica gel column chromatography.

-

Elution and Fraction Collection: The column is eluted with a gradient solvent system, typically a mixture of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), to separate the components of the extract. Fractions are collected sequentially.

-

Fraction Analysis: The collected fractions are analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

-

Purification: The fractions rich in this compound are pooled and subjected to further purification, often using preparative high-performance liquid chromatography (HPLC), to obtain pure this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As cellular metabolic activity is an indicator of cell viability, this assay is widely used to measure the cytotoxic effects of chemical compounds on cultured cells.

Materials:

-

Human gastric cancer cell line (MKN45)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: MKN45 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM). A vehicle control (DMSO) is also included. The cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The cell viability is calculated as a percentage of the vehicle-treated control cells.

Western Blot Analysis of MAPK Pathway Activation

Western blotting is a technique used to detect specific proteins in a sample. This protocol describes the analysis of key proteins in the MAPK pathway (e.g., ERK, p-ERK) in cells treated with this compound.

Materials:

-

MKN45 cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-ERK, anti-phospho-ERK, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: MKN45 cells are treated with this compound as described for the MTT assay. After treatment, the cells are washed with ice-cold PBS and lysed with lysis buffer.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with the primary antibody of interest (e.g., anti-phospho-ERK) overnight at 4°C.

-

Secondary Antibody Incubation: The membrane is washed and then incubated with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the membrane is incubated with a chemiluminescent substrate, and the protein bands are visualized using an imaging system.

-

Analysis: The intensity of the protein bands is quantified, and the expression levels of the target proteins are normalized to a loading control (e.g., β-actin).

Conclusion

This compound is a promising natural product with significant potential for further investigation, particularly in the field of oncology. This technical guide has provided a detailed overview of its chemical properties, biological activities, and the signaling pathways it modulates. The inclusion of detailed experimental protocols aims to facilitate a standardized approach for researchers and drug development professionals in their future studies of this intriguing compound. Further research is warranted to fully elucidate its therapeutic potential, including more comprehensive studies on its physicochemical properties, pharmacokinetic and pharmacodynamic profiles, and its efficacy in in vivo models.

References

Lobetyol natural sources and biosynthesis pathway

An In-depth Technical Guide to Lobetyol: Natural Sources and Biosynthesis

Introduction

This compound is a polyacetylene compound recognized for its significant biological activities, including potential antitumor, antioxidant, anti-inflammatory, and immunomodulatory effects.[1] It belongs to a class of C14 polyacetylenes and is often found in nature as a glycoside, such as lobetyolin (a monoglucoside) and lobetyolinin (a bis-glucoside).[2][3] These compounds are primarily isolated from various medicinal plants, with extensive research focusing on their therapeutic potential. This guide provides a comprehensive overview of the natural sources of this compound, its putative biosynthetic pathway, and the experimental methodologies employed for its study, tailored for researchers, scientists, and professionals in drug development.

Natural Sources of this compound

This compound and its glycosides are predominantly found in plants belonging to the Campanulaceae family.[2][3] The roots of Codonopsis pilosula (Dangshen) are the most well-documented and commercially significant source.[2][3] However, these compounds have also been identified in several other species. The concentration of these metabolites can be influenced by environmental factors, such as drought stress, and agricultural practices.[4][5][6] For instance, moderate drought stress has been shown to increase the lobetyolin content in C. pilosula by 8.47% to 86.47%.[4][5] Furthermore, inoculation with certain endophytic fungi can enhance lobetyolin accumulation by 11.12% to 46.02%.[5]

Table 1: Natural Sources of this compound and its Glycosides

| Plant Species | Family | Plant Part | Compound(s) Identified | Reference |

|---|---|---|---|---|

| Codonopsis pilosula | Campanulaceae | Roots, Leaves | Lobetyolin, Lobetyolinin | [2][3][6] |

| Codonopsis tangshen | Campanulaceae | Roots | Lobetyolin | [3][6] |

| Codonopsis lanceolata | Campanulaceae | Roots | Lobetyolin | [3][6] |

| Lobelia giberroa | Campanulaceae | Roots | Lobetyolin | [7] |

| Lobelia inflata | Campanulaceae | Hairy Root Culture | Lobetyolin, this compound | [3][7] |

| Lobelia chinensis | Campanulaceae | Whole Plant | This compound, Isothis compound | [3][6][8][9] |

| Platycodon grandiflorum | Campanulaceae | Roots | Lobetyolin |[3][6] |

Biosynthesis Pathway

The complete biosynthetic pathway of this compound has not yet been fully elucidated.[1] However, current research suggests it originates from fatty acid metabolism, with oleic acid being a likely precursor.[10] The proposed pathway involves the conversion of pyruvate to acetyl-CoA, which then enters the fatty acid metabolic cycle.[10] Key intermediates such as citric acid and linoleic acid are considered potential precursors in this pathway.[10] The final structure of lobetyolin is believed to be formed by the conjugation of a fatty acid chain with a glycosyl moiety, a step likely catalyzed by a glycosyltransferase.[10] Transcriptome analyses of C. pilosula have identified numerous differentially expressed genes under stress conditions that may be associated with this biosynthesis, but specific enzymes catalyzing each step are still under investigation.[10]

Experimental Methodologies

Extraction and Isolation

The extraction and isolation of this compound and its derivatives from plant material typically involve solvent extraction followed by chromatographic purification. A common protocol begins with the maceration of powdered plant material in a polar solvent, followed by systematic fractionation and purification.

Detailed Protocol for Bioassay-Guided Fractionation of Lobetyolin from Lobelia giberroa Roots[7]:

-

Maceration: 1000 g of powdered root material is macerated with 80% methanol for 72 hours with intermittent shaking. The process is repeated twice with fresh solvent.

-

Solvent Evaporation: The combined methanol extracts are filtered, and the methanol is removed using a rotary evaporator. The remaining aqueous portion is lyophilized to yield a dried crude extract.

-

Fractionation: The dried 80% methanol extract is successively fractionated using a Soxhlet apparatus with solvents of increasing polarity: hexane, ethyl acetate, methanol, and water.

-

Purification: The most active fraction (in this case, the methanol fraction) is subjected to silica gel column chromatography to isolate the pure compound, lobetyolin.

Analytical Quantification

A variety of analytical techniques have been developed for the quantification of this compound and its derivatives, including High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection, and Liquid Chromatography-Mass Spectrometry (LC-MS).[11][12] LC-MS/MS offers high sensitivity and selectivity, making it suitable for pharmacokinetic studies.

Detailed Protocol for LC-MS/MS Quantification of Lobetyolin in Rat Plasma[11]: A validated method for quantifying lobetyolin in rat plasma provides a robust protocol for preclinical studies.

Table 2: LC-MS/MS Parameters for Lobetyolin Quantification

| Parameter | Specification |

|---|---|

| Chromatography System | Liquid Chromatography-Tandem Mass Spectrometry |

| Column | Thermo ODS C18 reversed-phase column |

| Mobile Phase | 0.1% aqueous formic acid-methanol (50:50, v/v) |

| Elution Mode | Isocratic |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Monitored Transition (SRM) | Lobetyolin: m/z 419.3 [M+Na]⁺ → m/z 203.1 |

| Internal Standard (Syringin) | m/z 394.9 [M+Na]⁺ → m/z 231.9 |

| Capillary Voltage | 3.0 kV |

| Vaporizer Temperature | 400 °C |

| Linear Range | 1.0–500 ng/mL |

This method was successfully applied to a pharmacokinetic study in rats, yielding key parameters after oral administration.

Table 3: Pharmacokinetic Parameters of Lobetyolin in Rats (10 mg/kg Oral Dose)[11]

| Parameter | Value (Mean ± SD) |

|---|---|

| Cmax (Maximum Concentration) | 60.1 ± 33.1 ng/mL |

| Tmax (Time to Cmax) | 1.0 ± 0.6 h |

| t1/2 (Elimination Half-life) | 2.2 ± 1.1 h |

| AUC0–t (Area Under the Curve) | 212.4 ± 172.9 ng·h/mL |

| AUC0–∞ (AUC to Infinity) | 253.8 ± 192.6 ng·h/mL |

Conclusion

This compound and its glycosides represent a promising class of natural products with significant therapeutic potential. While Codonopsis and Lobelia species are primary sources, further exploration of other plants in the Campanulaceae family may reveal new sources. The elucidation of the complete biosynthetic pathway is a key area for future research, which could enable the synthetic biology-based production of these valuable compounds. The well-established extraction and analytical protocols detailed in this guide provide a solid foundation for researchers to advance the study of this compound, from natural source characterization to preclinical development.

References

- 1. The in vitro/in vivo metabolic pathways analysis of this compound, lobetyolin, and lobetyolinin, three polyacetylenes from Codonopsis Radix, by UHPLC-Q/TOF-MS and UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. html.rhhz.net [html.rhhz.net]

- 4. Contents of lobetyolin, syringin, and atractylolide III in Codonopsis pilosula are related to dynamic changes of endophytes under drought stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of lobetyolin as a major antimalarial constituent of the roots of Lobelia giberroa Hemsl - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Beyond Alkaloids: Novel Bioactive Natural Products From Lobelia Species [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. scielo.br [scielo.br]

- 12. researchgate.net [researchgate.net]

Biological Activity of Polyacetylenes from Codonopsis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the biological activities of polyacetylenes derived from plants of the Codonopsis genus, a staple in traditional medicine. With growing interest in natural products for drug discovery, Codonopsis polyacetylenes such as lobetyolin, lobetyol, and lobetyolinin have emerged as compounds of significant interest due to their potent anticancer, anti-inflammatory, and neuroprotective properties. This guide synthesizes current research, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved, offering a critical resource for advancing research and development in this area.

Anticancer Activity

Polyacetylenes from Codonopsis, particularly from Codonopsis lanceolata, have demonstrated significant anticancer effects, primarily through the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines. The primary mechanism identified involves the inactivation of the Ras/PI3K/AKT signaling pathway.

Quantitative Data: Anticancer Effects

The following table summarizes the quantitative data on the antiproliferative and cytotoxic effects of Codonopsis polyacetylenes on cancer cells.

| Compound/Extract | Cell Line | Assay | Concentration | Effect | Reference |

| C. lanceolata Polyacetylenes (CLP) | A549 (Human Lung Adenocarcinoma) | MTT | 1.25-20 µg/mL | Dose-dependent inhibition of cell viability over 24, 48, and 72h. | |

| This compound | A549 (Human Lung Adenocarcinoma) | MTT | 20 µg/mL | Significant inhibition of cell viability after 48h.[1] | |

| Lobetyolin | A549 (Human Lung Adenocarcinoma) | MTT | 20 µg/mL | Significant inhibition of cell viability after 48h.[1] | |

| Syringin | A549 (Human Lung Adenocarcinoma) | MTT | 20 µg/mL | No significant inhibition on cell viability.[2] | |

| Codonopilodiynoside A | A549 (Human Lung Adenocarcinoma) | MTT | 20 µg/mL | No significant inhibition on cell viability.[2] | |

| Isolariciresinol | A549 (Human Lung Adenocarcinoma) | MTT | 20 µg/mL | No significant inhibition on cell viability.[2] | |

| Atractylenolide III | A549 (Human Lung Adenocarcinoma) | MTT | 20 µg/mL | No significant inhibition on cell viability.[2] | |

| Methanolic extract of C. lanceolata | HSC-2 (Human Oral Cancer) | - | - | Inhibited proliferation and induced apoptosis.[3] | |

| n-butanol fraction of C. lanceolata | HT-29 (Human Colon Cancer) | - | - | Dose-dependently inhibited growth via ROS production and apoptosis.[3] |

Key Signaling Pathway: Ras/PI3K/AKT

Codonopsis lanceolata polyacetylenes (CLP) induce apoptosis in human lung adenocarcinoma (A549) cells by inactivating the Ras/PI3K/AKT pathway.[1][2] Treatment with CLP leads to the downregulation of key proteins in this pathway, including Ras, PI3K, and phosphorylated AKT (p-AKT).[1][2] This inactivation subsequently affects downstream targets, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][2] The cascade continues with the upregulation of cleaved caspase-9 and cleaved caspase-3, executors of apoptosis.[1] Furthermore, CLP treatment reduces the expression of cell cycle regulators Cyclin D1 and CDK4, which are involved in the G1 to S phase transition.[1] The effects of CLP on this pathway can be reversed by a PI3K activator, confirming the central role of this signaling cascade.[1][2]

Caption: CLP-mediated inactivation of the Ras/PI3K/AKT pathway.

Experimental Protocols

1.3.1. Extraction and Isolation of Codonopsis Polyacetylenes (CLP) The isolation process is based on previously published methods with minor modifications.[1]

-

Procurement: Obtain dried roots of Codonopsis lanceolata.

-

Extraction: The herb is subjected to extraction to yield a crude extract.

-

Fractionation: The crude extract is partitioned and fractionated using chromatographic techniques (e.g., column chromatography) to isolate polyacetylene-rich fractions (CLP).

-

Compound Identification: Individual compounds within the CLP fraction are isolated and identified using techniques like High-Performance Liquid Chromatography (HPLC) and spectroscopic analysis (e.g., NMR, MS).

1.3.2. Cell Culture and Viability (MTT) Assay

-

Cell Lines: Human lung adenocarcinoma (A549) cells are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates. After adherence, they are treated with various concentrations of CLP (e.g., 1.25 to 20 µg/mL) or isolated polyacetylenes (e.g., this compound, lobetyolin) for specified durations (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance is measured using a microplate reader at a specific wavelength to determine cell viability relative to untreated controls.

1.3.3. Western Blot Analysis

-

Protein Extraction: A549 cells are treated with CLP with or without a PI3K activator. After treatment, cells are lysed using a lysis buffer to extract total protein.

-

Quantification: Protein concentration is determined using a standard assay (e.g., BCA assay).

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Ras, PI3K, p-AKT, Bcl-2, Bax, Caspase-3, Caspase-9, Cyclin D1, CDK4, GSK-3β).[1][2]

-

Detection: After incubation with a corresponding secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Band intensities are quantified and normalized to a loading control (e.g., β-actin).

Anti-inflammatory Activity

Polyacetylenes from Codonopsis species have also been recognized for their anti-inflammatory properties.[4] They can modulate inflammatory pathways, including the inhibition of nitric oxide (NO) production, a key mediator in inflammation.

Quantitative Data: Anti-inflammatory Effects

| Compound | Cell Line | Assay | IC50 Value (µM) | Reference |

| Codojavanyol (from C. javanica) | RAW 264.7 Macrophages | LPS-induced NO Production | 24.56 ± 1.72 | [4] |

| Codonopilodiynoside II | RAW 264.7 Macrophages | LPS-induced NO Production | 51.85 ± 0.11 | [5] |

| Compound 11 (analogue) | RAW 264.7 Macrophages | LPS-induced NO Production | 35.49 ± 0.09 | [5] |

| Compound 25 (analogue) | RAW 264.7 Macrophages | LPS-induced NO Production | 40.52 ± 0.10 | [5] |

| Dexamethasone (Positive Control) | RAW 264.7 Macrophages | LPS-induced NO Production | 80.22 ± 0.24 | [5] |

Experimental Protocol: Nitric Oxide (NO) Production Assay

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and maintained under standard cell culture conditions.

-

Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for a short period (e.g., 1 hour).

-

Inflammatory Stimulus: Lipopolysaccharide (LPS) is added to the wells to induce an inflammatory response and stimulate NO production.

-

Incubation: The plates are incubated for an extended period (e.g., 24 hours).

-

NO Measurement: The amount of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the concentration of nitrite is calculated from a standard curve.

-

Data Analysis: The inhibitory effect of the compound on NO production is calculated, and the IC50 value is determined.[5]

Neuroprotective Activity

Emerging research indicates that polyacetylenes and extracts from Codonopsis Radix possess neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's. The mechanism often involves the modulation of the cholinergic system and enhancement of antioxidant defenses.[6]

Quantitative Data: Neuroprotective Effects

| Compound/Extract | Target/Assay | Effect | Reference |

| Tangshenoside I | Acetylcholinesterase (AChE) Inhibition | Exhibited in vitro inhibition of AChE activity. | [6] |

| This compound | Acetylcholinesterase (AChE) Inhibition | Exhibited in vitro inhibition of AChE activity. | [6] |

| Lobetyolin | Acetylcholinesterase (AChE) Inhibition | Exhibited in vitro inhibition of AChE activity. | [6] |

| Lobetyolinin | Acetylcholinesterase (AChE) Inhibition | Exhibited in vitro inhibition of AChE activity. | [6] |

| EPP (Extract rich in phenylpropanoids-polyacetylenes) | Acetylcholinesterase (AChE) Inhibition | Exhibited in vitro inhibition of AChE activity. | [6] |

| EPP and POL (Polysaccharides) | Scopolamine-induced memory impairment in mice | Improved spatial learning and memory deficits. | [6] |

| EPP and POL (Polysaccharides) | Antioxidant Defense | Increased activities of superoxide dismutase (SOD) and glutathione peroxidase (GPx). | [6] |

Experimental Workflow: Evaluating Neuroprotection

The following diagram illustrates a typical workflow for investigating the neuroprotective effects of Codonopsis extracts in an animal model of memory impairment.

References

- 1. Polyacetylenes from Codonopsis lanceolata Root Induced Apoptosis of Human Lung Adenocarcinoma Cells and Improved Lung Dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyacetylenes from Codonopsis lanceolata Root Induced Apoptosis of Human Lung Adenocarcinoma Cells and Improved Lung Dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Properties of Lobetyolin, an Essential Component of Radix Codonopsis (Dangshen) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. UV-guided separation of polyacetylenol glycosides from the edible roots of Codonopsis pilosula and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects and mechanism of extracts rich in phenylpropanoids-polyacetylenes and polysaccharides from Codonopsis Radix on improving scopolamine-induced memory impairment of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Lobetyol's Mechanism of Action in Cancer Cells: A Technical Guide

Executive Summary

Lobetyol, a polyacetylenic glucoside isolated from Codonopsis pilosula, has emerged as a promising natural compound with potent anti-cancer properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's effects on cancer cells, intended for researchers, scientists, and drug development professionals. The primary mechanisms of action include the induction of apoptosis through the mitochondrial pathway, cell cycle arrest at the G1/S transition, and the modulation of critical signaling cascades, primarily the PI3K/Akt/GSK3β/c-Myc and MAPK pathways. A key molecular event is the downregulation of the alanine-serine-cysteine transporter 2 (ASCT2), leading to disrupted glutamine metabolism, increased reactive oxygen species (ROS) production, and subsequent apoptotic cell death. While direct evidence of its anti-metastatic properties and its effects on the NF-κB and Wnt/β-catenin pathways are still emerging, preliminary data from related compounds suggest these are promising areas for future investigation. This guide consolidates available quantitative data, details key experimental protocols, and provides visual representations of the core signaling pathways involved in this compound's anti-neoplastic activity.

Core Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach targeting fundamental cellular processes essential for cancer cell proliferation and survival.

Induction of Apoptosis

A consistent finding across multiple cancer cell lines, including gastric, colon, and breast cancer, is the ability of this compound to induce programmed cell death, or apoptosis.[1][2][3] The primary mechanism is the induction of the intrinsic, or mitochondrial, pathway of apoptosis.

Key Events in this compound-Induced Apoptosis:

-

Increased Reactive Oxygen Species (ROS) Production: this compound treatment leads to a significant increase in intracellular ROS levels and a concurrent decrease in the antioxidant glutathione (GSH).[1][2] This oxidative stress disrupts mitochondrial membrane potential.[1]

-

Modulation of Bcl-2 Family Proteins: this compound upregulates the expression of the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1][3] This shift in the Bax/Bcl-2 ratio further promotes mitochondrial outer membrane permeabilization.

-

Caspase Activation: The disruption of the mitochondrial membrane leads to the release of cytochrome c into the cytosol, which in turn activates a cascade of caspases. Specifically, this compound has been shown to increase the cleavage and activation of caspase-9 (initiator caspase) and caspase-3 and -7 (executioner caspases).[1][3]

-

PARP Cleavage: Activated caspase-3 leads to the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, which is a hallmark of apoptosis.[4]

Cell Cycle Arrest

This compound has been demonstrated to halt the progression of the cell cycle, primarily at the G1/S phase transition, in cancer cells.[5] This arrest prevents cancer cells from entering the DNA synthesis (S) phase, thereby inhibiting their proliferation. The precise molecular mechanisms governing this cell cycle arrest are still under investigation but are likely linked to the modulation of cyclin-dependent kinases (CDKs) and their inhibitors.

Modulation of Signaling Pathways

This compound's anti-cancer effects are orchestrated through its influence on several key intracellular signaling pathways that are often dysregulated in cancer.

A central mechanism of this compound's action is the suppression of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival, proliferation, and metabolism.

-

Inhibition of Akt and GSK3β Phosphorylation: this compound decreases the phosphorylation of Akt at Ser473 and glycogen synthase kinase 3β (GSK3β) at Ser9.[1] In its active (unphosphorylated) state, GSK3β can phosphorylate and promote the degradation of the oncoprotein c-Myc.

-

Promotion of c-Myc Phosphorylation and Degradation: By inhibiting Akt and subsequently activating GSK3β, this compound promotes the phosphorylation of c-Myc at Thr58, which targets it for proteasomal degradation.[1]

-

Downregulation of ASCT2: c-Myc is a known transcriptional activator of the SLC1A5 gene, which encodes the glutamine transporter ASCT2. By promoting the degradation of c-Myc, this compound leads to the downregulation of ASCT2 expression.[1][2]

In contrast to the PI3K/Akt pathway, this compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Activation of MAPK pathways, including ERK, JNK, and p38, can have pro-apoptotic or anti-proliferative effects depending on the cellular context.[6] In the context of this compound treatment, activation of the MAPK pathway is associated with the induction of apoptosis and cell cycle arrest.[6]

Disruption of Glutamine Metabolism

The downregulation of ASCT2 is a pivotal event in this compound's mechanism of action.[1][2] Cancer cells are often highly dependent on glutamine for energy production and the synthesis of macromolecules. By inhibiting glutamine uptake through the downregulation of ASCT2, this compound effectively starves the cancer cells of this essential nutrient, leading to metabolic stress, increased ROS production, and ultimately, apoptosis.[1]

Quantitative Data

The following tables summarize the quantitative data on the effects of this compound in various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| MKN-45 | Gastric Cancer | 27.74 | 24 | [1] |

| MKN-28 | Gastric Cancer | 19.31 | 24 | [1] |

| HCT-116 | Colon Cancer | ~20 | 24 | [1] |

| MDA-MB-231 | Breast Cancer | Not specified | 24 | [2] |

| MDA-MB-468 | Breast Cancer | Not specified | 24 | [2] |

Table 2: this compound-Induced Apoptosis in Cancer Cell Lines

| Cell Line | This compound Conc. (µM) | Apoptosis Rate (%) | Incubation Time (h) | Reference |

| MKN-45 | 10 | ~15 | 24 | [1] |

| 20 | ~25 | 24 | [1] | |

| 40 | ~40 | 24 | [1] | |

| MKN-28 | 10 | ~18 | 24 | [1] |

| 20 | ~30 | 24 | [1] | |

| 40 | ~45 | 24 | [1] | |

| HCT-116 | 10 | Increased | 24 | [1] |

| 20 | Increased | 24 | [1] | |

| 40 | Increased | 24 | [1] | |

| MDA-MB-231 | 10 | Increased | 24 | [2] |

| 20 | Increased | 24 | [2] | |

| 40 | Increased | 24 | [2] | |

| MDA-MB-468 | 10 | Increased | 24 | [2] |

| 20 | Increased | 24 | [2] | |

| 40 | Increased | 24 | [2] |

Table 3: In Vivo Tumor Growth Inhibition by this compound

| Cancer Cell Line | Mouse Model | This compound Dose | Tumor Volume Reduction | Tumor Weight Reduction | Reference |

| MKN-45 | Xenograft | 10 mg/kg | Significant | Significant | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the effect of this compound on cancer cell proliferation and to determine its IC50 value.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., MKN-45, MKN-28, HCT-116) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20, 40, 80 µM) for 24, 48, or 72 hours.[1]

-

MTT Addition: Add 20 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic cells following this compound treatment.

Protocol:

-

Cell Treatment: Treat cancer cells with different concentrations of this compound for the desired time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 500 µL of 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation status of key proteins in signaling pathways.

Protocol:

-

Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-GSK3β, GSK3β, p-c-Myc, c-Myc, ASCT2, Bax, Bcl-2, cleaved caspase-3, PARP, β-actin) overnight at 4°C. Antibody dilutions should be optimized as per the manufacturer's instructions (typically ranging from 1:500 to 1:2000).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software and normalize to a loading control like β-actin.

In Vivo Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Protocol:

-

Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 × 10⁶ MKN-45 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~100 mm³).

-

Treatment: Randomly assign mice to treatment and control groups. Administer this compound (e.g., 10 mg/kg) or vehicle control intraperitoneally daily.[1]

-

Tumor Measurement: Measure tumor volume and body weight every few days. Tumor volume can be calculated using the formula: (length × width²)/2.

-

Endpoint Analysis: At the end of the experiment, sacrifice the mice, and excise and weigh the tumors. The tumors can be further analyzed by immunohistochemistry or western blotting.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, visualize the key signaling pathways and experimental workflows discussed in this guide.

References

- 1. benchchem.com [benchchem.com]

- 2. Co-relation with novel phosphorylation sites of IκBα and necroptosis in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Zymographic detection and clinical correlations of MMP-2 and MMP-9 in breast cancer sera - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pterostilbene induces apoptosis and cell cycle arrest in human gastric carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Antioxidant Properties of Lobetyol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyol, a polyacetylene compound isolated from Lobelia chinensis, has garnered interest for its diverse pharmacological activities. Among these, its potential antioxidant properties are of significant interest due to the role of oxidative stress in a multitude of pathological conditions. This technical guide provides a comprehensive overview of the current understanding of this compound's in vitro antioxidant capabilities, detailed experimental protocols for its evaluation, and a discussion of the potential signaling pathways involved. It is important to note that while preliminary evidence suggests this compound influences cellular redox homeostasis, comprehensive quantitative data on its direct radical-scavenging activity from standardized assays are not extensively available in the current literature. This guide, therefore, serves as both a summary of existing knowledge and a framework for future research.

Current Understanding of this compound's Antioxidant Mechanism

Existing research indicates that this compound's antioxidant effects may be mediated through intracellular pathways rather than direct radical scavenging. Studies have shown that this compound can induce the accumulation of Reactive Oxygen Species (ROS), which in turn can trigger cellular apoptosis in cancer cells. This pro-oxidant effect in a specific context highlights the complexity of its interaction with cellular redox systems.

Furthermore, there is evidence suggesting an interaction with the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway . Nrf2 is a master regulator of the cellular antioxidant response. Under conditions of oxidative stress, Nrf2 translocates to the nucleus and activates the transcription of a wide array of antioxidant and cytoprotective genes. While direct activation of the Nrf2 pathway by this compound requires more specific investigation, this remains a plausible mechanism for its observed effects on cellular redox balance.

Quantitative Data on In Vitro Antioxidant Activity

A thorough review of the available scientific literature did not yield specific quantitative data for this compound in common direct antioxidant assays such as DPPH, ABTS, and FRAP. Therefore, values such as IC50 (the concentration required to scavenge 50% of radicals) are not available for presentation. The following table is provided as a template for researchers to populate with their own experimental data.

Table 1: Quantitative Analysis of this compound's In Vitro Antioxidant Activity (Template)

| Assay Type | Parameter | Result (e.g., µg/mL or µM) | Standard Compound (e.g., Ascorbic Acid, Trolox) |

| DPPH Radical Scavenging | IC50 Value | Data to be determined | Experimental value |

| ABTS Radical Scavenging | IC50 Value | Data to be determined | Experimental value |

| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value (e.g., µM Fe(II)/mg) | Data to be determined | Experimental value |

Detailed Experimental Protocols

The following are detailed, standardized protocols for the three most common in vitro antioxidant assays, which can be applied to evaluate the direct antioxidant properties of this compound.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

3.1.1 Materials and Reagents

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol (spectrophotometric grade)

-

This compound sample

-

Positive control (e.g., Ascorbic acid, Trolox, or Gallic acid)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

3.1.2 Protocol

-

Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep the solution in an amber bottle and in the dark to prevent degradation.[1][2]

-

Preparation of Sample and Standard Solutions : Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO). Create a series of dilutions from the stock solution to various concentrations. Prepare similar dilutions for the positive control.

-

Assay Procedure :

-

To a 96-well plate, add 100 µL of the various concentrations of the this compound sample or standard solutions to different wells.[3]

-

For the control well, add 100 µL of the solvent (e.g., methanol) and 100 µL of the DPPH solution.

-

For the blank well, add 100 µL of the sample solution at each concentration and 100 µL of the solvent (without DPPH) to account for the sample's own absorbance.

-

-

Incubation : Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[2][3][4]

-

Measurement : Measure the absorbance at 517 nm using a microplate reader.[1][2]

-

Calculation : The percentage of DPPH radical scavenging activity is calculated using the following formula:[2] % Scavenging = [(A_control - (A_sample - A_blank)) / A_control] * 100 Where:

-

A_control is the absorbance of the control.

-

A_sample is the absorbance of the sample with DPPH.

-

A_blank is the absorbance of the sample without DPPH.

The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound.

-

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

3.2.1 Materials and Reagents

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

This compound sample

-

Positive control (e.g., Trolox)

-

96-well microplate or quartz cuvettes

-

Microplate reader or UV-Vis spectrophotometer

3.2.2 Protocol

-

Preparation of ABTS Radical Cation (ABTS•+) Solution :

-

Preparation of Working Solution : Dilute the ABTS•+ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[6]

-

Preparation of Sample and Standard Solutions : Prepare a stock solution of this compound and a series of dilutions. Do the same for the Trolox standard.

-

Assay Procedure :

-

Add 10 µL of the various concentrations of the this compound sample or standard solutions to different wells of a 96-well plate.[5]

-

Add 190 µL of the ABTS•+ working solution to each well.

-

-

Incubation : Incubate the plate in the dark at room temperature for 6-10 minutes.[6]

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : The percentage of ABTS•+ scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

-

A_control is the absorbance of the ABTS•+ working solution without the sample.

-

A_sample is the absorbance of the sample with the ABTS•+ working solution.

The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing the scavenging percentage with that of a Trolox standard curve.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. This reduction results in the formation of a colored ferrous-TPTZ complex.

3.3.1 Materials and Reagents

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

This compound sample

-

Standard (e.g., Ferrous sulfate (FeSO₄) or Trolox)

-

96-well microplate

-

Microplate reader or UV-Vis spectrophotometer

-

Water bath set to 37°C

3.3.2 Protocol

-

Preparation of FRAP Reagent : Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[7][8]

-

Preparation of Sample and Standard Solutions : Prepare a stock solution of this compound and a series of dilutions. Prepare a standard curve using fresh ferrous sulfate solutions of known concentrations.

-

Assay Procedure :

-

Incubation : Incubate the plate at 37°C for a specified time, typically ranging from 4 to 30 minutes.[7][8]

-

Calculation : The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of FeSO₄. The results are expressed as µM of Fe(II) equivalents per mg or mL of the sample.

Visualization of Pathways and Workflows

Experimental Workflow for In Vitro Antioxidant Assays

Caption: General experimental workflow for DPPH, ABTS, and FRAP in vitro antioxidant assays.

General Nrf2 Signaling Pathway Activation by Antioxidants

Caption: General Nrf2 pathway. Its specific activation by this compound requires experimental validation.

Conclusion and Future Directions

While this compound shows promise in modulating cellular redox environments, there is a clear gap in the literature regarding its direct antioxidant capacity. The pro-oxidant effects observed in some cancer cell lines suggest a complex, context-dependent mechanism of action.

Future research should focus on:

-

Quantitative Analysis : Performing the DPPH, ABTS, and FRAP assays as detailed in this guide to determine this compound's direct radical-scavenging capabilities and establishing its IC50 and TEAC values.

-

Mechanism of Action : Investigating the specific molecular interactions between this compound and the Nrf2-Keap1 signaling pathway to confirm if it is a direct activator.

-

Cellular Antioxidant Assays : Moving beyond chemical assays to cellular models to assess this compound's ability to mitigate intracellular oxidative stress induced by various agents.

By systematically addressing these areas, a more complete and accurate profile of this compound's antioxidant properties can be established, paving the way for its potential development as a therapeutic agent.

References

- 1. acmeresearchlabs.in [acmeresearchlabs.in]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. DPPH radical scavenging activity [bio-protocol.org]

- 4. marinebiology.pt [marinebiology.pt]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Optimized preparation, characterization, and antioxidant activity of chitooligosaccharide–glycine Maillard reaction products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ultimatetreat.com.au [ultimatetreat.com.au]

- 8. 2.3.4. Ferric Reducing Antioxidant Power (FRAP) Assay [bio-protocol.org]

- 9. assaygenie.com [assaygenie.com]

Lobetyol: A Technical Guide to its Role in Apoptosis and Cell Cycle Arrest

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol, a polyacetylenic compound, has demonstrated significant anti-tumor activity by inducing apoptosis and cell cycle arrest in cancer cells. This technical guide provides a comprehensive overview of the molecular mechanisms underlying these effects, with a focus on its action in human gastric cancer cells. Detailed experimental protocols, quantitative data from key studies, and visual representations of the involved signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

This compound is a natural compound that has been identified as a potent anti-proliferative agent in various cancer cell lines. Its ability to modulate critical cellular processes such as programmed cell death (apoptosis) and cell division (cell cycle) makes it a promising candidate for cancer therapy. This document outlines the core mechanisms of this compound's action, focusing on its effects on the MKN45 human gastric cancer cell line as a primary model.

This compound-Induced Apoptosis

This compound triggers apoptosis in a dose- and time-dependent manner. The primary mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway, mediated by the Mitogen-Activated Protein Kinase (MAPK) signaling cascade.

Signaling Pathway of this compound-Induced Apoptosis

This compound treatment leads to the activation of the MAPK pathway, which in turn modulates the expression of key apoptotic proteins. This results in the disruption of the mitochondrial membrane potential and the activation of the caspase cascade, ultimately leading to programmed cell death[1][2]. The key steps are:

-

Upregulation of pro-apoptotic proteins: this compound increases the expression of Bax and the tumor suppressor protein p53[3].

-

Downregulation of anti-apoptotic proteins: The expression of the anti-apoptotic protein Bcl-2 is decreased[3].

-

Mitochondrial disruption: The increased Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria[3].

-

Caspase activation: Cytochrome c release triggers the activation of caspase-9, which then activates the executioner caspase-3[3].

Caption: Signaling pathway of this compound-induced apoptosis.

Quantitative Data: Apoptosis

The pro-apoptotic effects of this compound are dose-dependent. The following table summarizes the cell viability of MKN45 cells after 48 hours of treatment with this compound and provides representative data on the percentage of apoptotic cells at various concentrations.

| Parameter | Concentration | Value |

| IC50 (48h) | 71.47 ± 4.29 µg/ml | |

| Apoptotic Cells (%) | Control | ~5% |

| 50 µg/ml | ~25% | |

| 75 µg/ml | ~45% | |

| 110 µg/ml | ~65% | |

| Note: Apoptosis percentage data is representative of a dose-dependent increase as specific values were not available in the cited abstracts. |

Experimental Protocols: Apoptosis Assays

-

Cell Seeding: Seed MKN45 cells in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.

-

Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 50, 75, 110 µg/ml) and incubate for 12, 24, or 48 hours.

-

MTT Addition: Add 20 µl of 5 mg/ml MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add 150 µl of DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

-

Cell Treatment: Culture MKN45 cells in 6-well plates and treat with different concentrations of this compound for 48 hours.

-

Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and resuspend in 1X binding buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.

This compound-Induced Cell Cycle Arrest

In addition to apoptosis, this compound inhibits cancer cell proliferation by inducing cell cycle arrest at the G1/S transition phase in a dose-dependent manner[1]. This arrest is also mediated through the MAPK signaling pathway.

Signaling Pathway of this compound-Induced G1/S Cell Cycle Arrest

Activation of the MAPK pathway by this compound influences the expression of key cell cycle regulatory proteins, leading to a halt in the progression from the G1 to the S phase of the cell cycle.

Caption: Experimental workflow for cell cycle analysis.

Quantitative Data: Cell Cycle Arrest

The following table presents representative data illustrating the dose-dependent effect of this compound on the cell cycle distribution of MKN45 cells after 48 hours of treatment.

| Treatment (µg/ml) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | ~60% | ~25% | ~15% |

| 50 | ~70% | ~18% | ~12% |

| 75 | ~78% | ~12% | ~10% |

| 110 | ~85% | ~8% | ~7% |

| Note: Cell cycle distribution data is representative of a dose-dependent G1/S arrest as specific values were not available in the cited abstracts. |

Experimental Protocol: Cell Cycle Analysis

-

Cell Culture and Treatment: Seed MKN45 cells and treat with various concentrations of this compound for 48 hours as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent by inducing both apoptosis and cell cycle arrest through the modulation of the MAPK signaling pathway. The provided data and protocols offer a foundational guide for researchers and drug development professionals to further investigate and harness the therapeutic capabilities of this promising natural compound. Further studies are warranted to fully elucidate the intricate molecular targets of this compound and to evaluate its efficacy and safety in preclinical and clinical settings.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lobetyol, a polyacetylenic alcohol, along with its glycosidic derivatives Lobetyolin and Lobetyolinin, represents a class of bioactive natural products with significant therapeutic potential. Isolated from medicinal plants such as Lobelia chinensis and Codonopsis pilosula, these compounds have demonstrated a range of biological activities, including anti-tumor, anti-inflammatory, and antiviral effects.[1] Their intricate structures, characterized by conjugated triple and double bonds, present a fascinating challenge for structural elucidation. This technical guide provides a comprehensive overview of the methodologies employed to determine the structures of this compound and its related compounds, presents their spectroscopic data in a structured format, and outlines the key signaling pathways associated with their biological functions.

Core Structures

This compound serves as the aglycone for Lobetyolin and Lobetyolinin. Lobetyolin is the mono-glucoside of this compound, while Lobetyolinin is the di-glucoside. The fundamental structure is a C14 polyacetylene chain.

Table 1: Structures of this compound and Related Compounds

| Compound | R1 | R2 |

| This compound | H | H |

| Lobetyolin | Glucose | H |

| Lobetyolinin | Glucose | Glucose |

(Note: The exact linkage of the second glucose unit in Lobetyolinin can vary. This guide focuses on the core structural elucidation principles.)

Spectroscopic Data for Structural Elucidation

The structural determination of this compound and its derivatives relies heavily on a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

1H and 13C NMR data are crucial for identifying the carbon skeleton and the position of functional groups. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 2: 1H NMR Spectroscopic Data for this compound

| Position | δ (ppm) | Multiplicity | J (Hz) |

| 1 | 5.75 | dt | 15.2, 6.2 |

| 2 | 6.28 | d | 15.2 |

| 3 | - | - | - |

| 4 | - | - | - |

| 5 | 5.51 | m | |

| 6 | 5.95 | m | |

| 7 | 4.25 | t | 6.0 |

| 8 | 2.25 | m | |

| 9 | 4.15 | t | 5.5 |

| 10 | 1.60 | m | |

| 11 | 1.40 | m | |

| 12 | 1.30 | m | |

| 13 | 0.88 | t | 7.0 |

| 14 | 3.65 | t | 6.5 |

Table 3: 13C NMR Spectroscopic Data for this compound

| Position | δ (ppm) |

| 1 | 130.5 |

| 2 | 128.9 |

| 3 | 79.8 |

| 4 | 74.2 |

| 5 | 110.1 |

| 6 | 140.5 |

| 7 | 72.8 |

| 8 | 36.5 |

| 9 | 62.1 |

| 10 | 31.8 |

| 11 | 29.1 |

| 12 | 22.6 |

| 13 | 14.1 |

| 14 | 61.5 |

(Note: The presented NMR data is a representative compilation from various sources and may vary slightly depending on the solvent and experimental conditions.)

For Lobetyolin and Lobetyolinin, additional signals corresponding to the glucose moieties are observed in their NMR spectra. The anomeric proton of the glucose unit typically appears as a doublet around 4.3-4.5 ppm with a coupling constant of approximately 7-8 Hz, indicative of a β-glycosidic linkage.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and elemental composition of the compounds. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide valuable information about the connectivity of the molecule.

Table 4: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Molecular Formula | [M+H]+ (Calculated) | [M+H]+ (Observed) | Key Fragment Ions (m/z) |

| This compound | C14H18O2 | 219.1385 | 219.1382 | 201 (M+H-H2O)+, 183 (M+H-2H2O)+ |

| Lobetyolin | C20H28O7 | 381.1862 | 381.1859 | 219 (Aglycone)+, 163 (Glucose-H2O)+ |

| Lobetyolinin | C26H38O12 | 543.2385 | 543.2381 | 381 (Lobetyolin)+, 219 (Aglycone)+ |

Experimental Protocols

Isolation of this compound and Related Compounds

A general protocol for the isolation of polyacetylenes from plant material, such as the dried whole plant of Lobelia chinensis, is outlined below.

Caption: General workflow for the isolation of this compound and its glycosides.

-

Extraction: The dried and powdered plant material is extracted exhaustively with 80% ethanol at room temperature.

-

Concentration: The ethanol extract is concentrated under reduced pressure to yield a crude residue.

-

Partitioning: The residue is suspended in water and partitioned successively with ethyl acetate.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate.

-

Purification: Fractions containing the target compounds, as identified by Thin Layer Chromatography (TLC), are further purified by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column using a methanol-water gradient to yield pure this compound, Lobetyolin, and Lobetyolinin.[1][2]

NMR Spectroscopy

-

Sample Preparation: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl3, CD3OD, or DMSO-d6) in an NMR tube.

-

Data Acquisition: 1H, 13C, and 2D NMR spectra (COSY, HSQC, HMBC) are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: The acquired data is processed using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS). The combination of 1D and 2D NMR data allows for the complete assignment of all proton and carbon signals and the establishment of the molecule's connectivity.

Mass Spectrometry

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. High-resolution mass spectra are acquired in both positive and negative ion modes.

-

Tandem MS (MS/MS): The molecular ion of interest is selected and subjected to collision-induced dissociation (CID) to generate fragment ions.

-

Data Analysis: The accurate mass measurements are used to determine the elemental composition. The fragmentation pattern is analyzed to confirm the structure and identify key substructures.

Biosynthesis of this compound

The biosynthesis of C14 polyacetylenes like this compound is believed to originate from fatty acids, specifically from oleic acid. The pathway involves a series of desaturation and acetylenation steps catalyzed by specialized enzymes.[3][4][5]

Caption: Proposed biosynthetic pathway of this compound and its glycosides.

Signaling Pathway: this compound-Induced Apoptosis

This compound has been shown to induce apoptosis in cancer cells, and this effect is mediated, at least in part, through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1]

Caption: MAPK signaling pathway in this compound-induced apoptosis.

This compound treatment of cancer cells leads to the activation of key kinases in the MAPK pathway, including p38 and JNK. This activation results in the modulation of downstream targets, such as transcription factors, which in turn regulate the expression of proteins involved in apoptosis, like those of the Bcl-2 family. The increased ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[1]

Conclusion

The structural elucidation of this compound and its related compounds is a prime example of the power of modern spectroscopic techniques. The detailed analysis of NMR and MS data allows for the unambiguous determination of their complex structures. Understanding the biosynthesis of these compounds opens up possibilities for their biotechnological production. Furthermore, elucidating the signaling pathways through which they exert their biological effects, such as the MAPK pathway in apoptosis, is crucial for their development as potential therapeutic agents in the treatment of cancer and other diseases. This guide provides a foundational understanding for researchers and professionals working on the discovery and development of novel drugs from natural sources.

References

- 1. Enhancement of Phenolic and Polyacetylene Accumulation in Lobelia chinensis (Chinese lobelia) Plantlet Cultures Through Yeast Extract and Salicylic Acid Elicitation [mdpi.com]

- 2. Enhancement of Phenolic and Polyacetylene Production in Chinese Lobelia (Lobelia chinensis Lour.) Plant Suspension Culture by Employing Silver, Iron Oxide Nanoparticles and Multiwalled Carbon Nanotubes as Elicitors [mdpi.com]

- 3. Biosynthesis and Function of Polyacetylenes and Allied Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biosynthesis and function of polyacetylenes and allied natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Lobetyol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lobetyol, a polyacetylene compound, and its glycoside derivatives, notably Lobetyolin, are emerging as significant bioactive molecules with a diverse pharmacological profile. Extracted primarily from plants of the Codonopsis and Lobelia genera, these compounds have demonstrated promising antitumor, anti-inflammatory, antioxidant, and immunomodulatory activities. This technical guide provides a comprehensive overview of the pharmacological properties of this compound and its derivatives, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, facilitating further investigation into the therapeutic potential of these natural products.

Introduction

This compound and its derivatives are polyacetylene compounds that have garnered considerable interest in the scientific community due to their wide range of biological activities.[1] Lobetyolin, the monoglucosylated form of this compound, is a particularly well-studied derivative.[2] These compounds are primarily responsible for the therapeutic effects of traditional medicinal herbs like Codonopsis Radix.[1] This guide will delve into the known pharmacological effects of this compound and its derivatives, presenting a detailed analysis of their mechanisms of action and potential therapeutic applications.

Pharmacological Activities

Anticancer Activity

This compound and its derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanism of their anticancer activity involves the inhibition of glutamine metabolism, a critical pathway for the proliferation of cancer cells.[2]

2.1.1. Inhibition of Glutamine Metabolism

Lobetyolin has been shown to downregulate the expression of the amino acid transporter ASCT2 (Alanine-Serine-Cysteine Transporter 2), which is crucial for glutamine uptake in cancer cells.[3][4] This disruption of glutamine supply leads to a cascade of events, including the induction of apoptosis.[3]

Signaling Pathway: ASCT2 Downregulation by Lobetyolin

Lobetyolin's inhibitory effect on ASCT2 is mediated through the AKT/GSK3β/c-Myc signaling pathway.[3][4] Lobetyolin suppresses the phosphorylation of AKT and GSK3β, leading to a decrease in the expression of the oncoprotein c-Myc, a known transcriptional regulator of ASCT2.[3]

Figure 1: Lobetyolin-mediated inhibition of the AKT/GSK3β/c-Myc pathway, leading to ASCT2 downregulation and subsequent effects on cancer cell proliferation and apoptosis.

2.1.2. Cytotoxicity Data

The cytotoxic effects of this compound and its derivatives have been quantified in various cancer cell lines, with IC50 values indicating their potency.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Lobetyolin | MKN-45 | Gastric Cancer | 27.74 | [3] |

| Lobetyolin | MKN-28 | Gastric Cancer | 19.31 | [3] |

| Lobetyolin | PC-3 | Prostate Cancer | 5.73 | [5] |

| Lobetyolin | HCT-116 | Colon Cancer | ~20-40 (effective concentration range) | [6][7] |

Anti-inflammatory Activity

Lobetyolin has demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways and reducing the production of pro-inflammatory mediators.

2.2.1. Inhibition of Pro-inflammatory Mediators

In a mouse model of sepsis induced by lipopolysaccharide (LPS), pretreatment with Lobetyolin significantly reduced the serum levels of the pro-inflammatory cytokines IL-6, TNF-α, and IL-1β.[8] This suggests that Lobetyolin can mitigate the systemic inflammatory response.

Signaling Pathway: Modulation of Inflammatory Response

While the exact mechanisms are still under investigation, it is hypothesized that this compound and its derivatives may interfere with key inflammatory signaling pathways such as the NF-κB and JAK-STAT pathways. These pathways are central to the production of many pro-inflammatory cytokines and enzymes.

Figure 2: Hypothesized mechanism of anti-inflammatory action of this compound and its derivatives through inhibition of NF-κB and JAK-STAT signaling pathways.

2.2.2. Quantitative Anti-inflammatory Data

| Compound | Model | Effect | Measurement | Reference |

| Lobetyolin | LPS-induced sepsis in mice | Reduced serum cytokines | Significant decrease in IL-6, TNF-α, IL-1β | [8] |

Antioxidant Activity

This compound and its derivatives possess antioxidant properties, which contribute to their overall pharmacological profile.[1]

2.3.1. Xanthine Oxidase Inhibition

Lobetyolin has been identified as a weak, mixed-type inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid and reactive oxygen species.[4] This inhibitory action may contribute to its antioxidant and anti-inflammatory effects.

2.3.2. Radical Scavenging Activity

Immunomodulatory Activity

This compound and its derivatives have been reported to possess immunomodulatory activities, although detailed quantitative data and specific mechanisms are still under investigation.[1] It is suggested that these compounds can modulate the function of immune cells.

Experimental Protocols

MTT Assay for Cell Viability

This protocol is adapted for assessing the cytotoxicity of Lobetyolin on cancer cell lines such as MKN-45 and MKN-28.[3]

Workflow: MTT Assay

Figure 3: General workflow for the MTT assay to determine cell viability after treatment with Lobetyolin.

Materials:

-

Cancer cell lines (e.g., MKN-45, MKN-28)

-

Culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

-

96-well plates

-

Lobetyolin stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide - DMSO)

-

Microplate reader

Procedure:

-

Seed cells into 96-well plates at an appropriate density and incubate for 24 hours.

-

Treat the cells with various concentrations of Lobetyolin and incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control (untreated cells).

Carrageenan-Induced Paw Edema in Rodents

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.

Procedure:

-

Administer this compound or its derivatives orally or intraperitoneally to the animals.

-

After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the subplantar region of the right hind paw.

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]

-

Calculate the percentage of inhibition of edema for the treated groups compared to the control group.[10]

In Vitro Lymphocyte Proliferation Assay

This assay assesses the immunomodulatory effect of a compound on lymphocyte proliferation.

Procedure:

-

Isolate lymphocytes from whole blood.

-

Culture the lymphocytes in 96-well plates in the presence of a mitogen (e.g., phytohemagglutinin) and different concentrations of this compound or its derivatives.

-

After a specific incubation period (e.g., 72 hours), add a proliferation indicator such as [3H]-thymidine or a colorimetric reagent like MTT.

-

Measure the incorporation of the label or the colorimetric change to determine the extent of lymphocyte proliferation.

Toxicology Profile

The available toxicological data for this compound and its derivatives is limited but suggests a favorable safety profile for acute oral administration.

| Compound/Extract | Animal Model | Route of Administration | LD50 | Observation | Reference |

| 80% Methanol Extract of Lobelia giberroa (contains Lobetyolin) | Mice | Oral | >2000 mg/kg | No treatment-related deaths or toxic symptoms observed. | [11] |